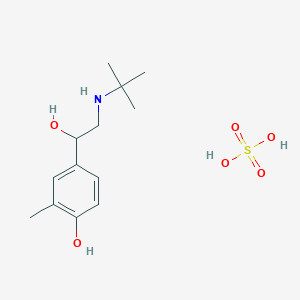![molecular formula C9H11N3 B13104196 6-Isopropylimidazo[1,2-a]pyrimidine](/img/structure/B13104196.png)
6-Isopropylimidazo[1,2-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isopropylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry. The imidazo[1,2-a]pyrimidine scaffold is a core structure in various drugs and biologically active molecules, contributing to properties such as anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropylimidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach involves the use of cyanoacetohydrazide, 4-nitroacetophenone, and 1,1-bis(methylthio)-2-nitroethylene in a mixture of water and ethanol. This method utilizes a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization as key steps .
Industrial Production Methods: Industrial production of this compound often involves the use of green chemistry approaches to minimize environmental impact. Catalysts such as gold nanoparticles have been employed to enhance the efficiency of the synthesis process. These methods focus on operational simplicity, clean reaction profiles, and the use of environmentally benign solvents .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Isopropylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include transition metal catalysts, metal-free oxidants, and photocatalysts. Reaction conditions often involve mild temperatures and environmentally friendly solvents to ensure high yields and selectivity .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Wissenschaftliche Forschungsanwendungen
6-Isopropylimidazo[1,2-a]pyrimidine has a wide range of scientific research applications due to its versatile biological activities. In chemistry, it serves as a valuable scaffold for the development of new synthetic methodologies and drug discovery.
Wirkmechanismus
The mechanism of action of 6-Isopropylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, and other proteins that play crucial roles in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to therapeutic outcomes such as anti-inflammatory, antiviral, and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
6-Isopropylimidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as imidazo[1,2-a]pyridine and imidazo[1,5-a]pyrimidine derivatives. These compounds share structural similarities but differ in their biological activities and applications. For instance, imidazo[1,2-a]pyridine derivatives are known for their antituberculosis activity, while imidazo[1,5-a]pyrimidine derivatives have been evaluated as nonbenzodiazepine GABA receptor agonists and p38 mitogen-activated protein kinase inhibitors .
Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,5-a]pyrimidine
- Benzo[4,5]imidazo[1,2-a]pyrimidine
These compounds highlight the diversity and potential of imidazo[1,2-a]pyrimidine derivatives in medicinal chemistry and drug discovery .
Eigenschaften
Molekularformel |
C9H11N3 |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
6-propan-2-ylimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C9H11N3/c1-7(2)8-5-11-9-10-3-4-12(9)6-8/h3-7H,1-2H3 |
InChI-Schlüssel |
YTNGPNZUMGDACB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CN2C=CN=C2N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile](/img/structure/B13104116.png)

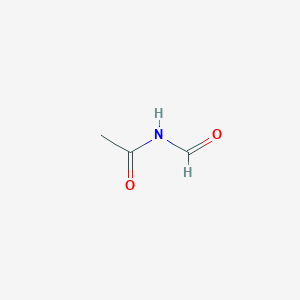
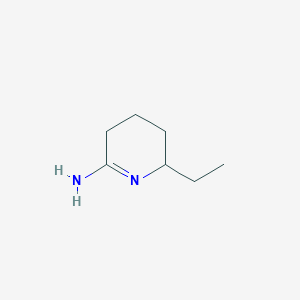
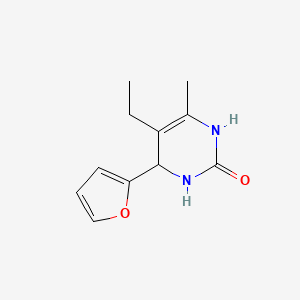

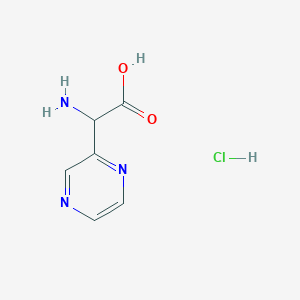


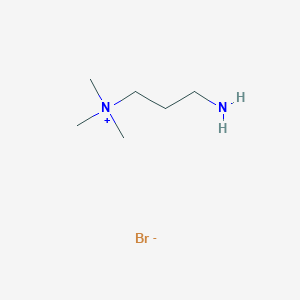

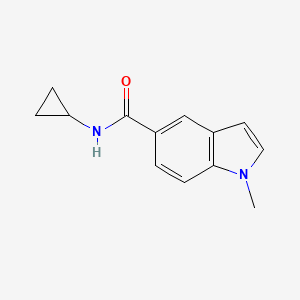
![1h-Pyrano[3,2-d]pyrimidine](/img/structure/B13104179.png)
